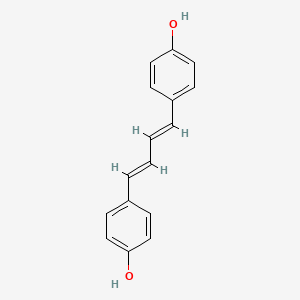
Phenol, 4,4'-(1,3-butadiene-1,4-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis- is an organic compound with the molecular formula C16H14O2. It is also known by other names such as 1,4-bis(4-hydroxyphenyl)-butadiene and 4,4’-(1,3-butadiene-1,4-diyl)diphenol . This compound is characterized by the presence of two phenol groups connected by a butadiene linkage, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis- typically involves the reaction of 4-hydroxybenzaldehyde with butadiene in the presence of a base. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroxy derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential therapeutic effects, particularly in the context of its antioxidant and anti-inflammatory properties.
Industry: It is utilized in the production of high-performance materials, including resins and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis- primarily involves its antioxidant activity. The phenol groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound may also interact with various molecular targets and pathways involved in inflammation and cellular signaling .
Comparison with Similar Compounds
Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis- can be compared with other similar compounds such as:
Resveratrol: Both compounds exhibit antioxidant properties, but Phenol, 4,4’-(1,3-butadiene-1,4-diyl)bis- has a unique butadiene linkage that may confer different biological activities.
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(4-hydroxyphenyl)buta-1,3-dienyl]phenol |
InChI |
InChI=1S/C16H14O2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h1-12,17-18H/b3-1+,4-2+ |
InChI Key |
OOBJYHILDOBHJF-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















